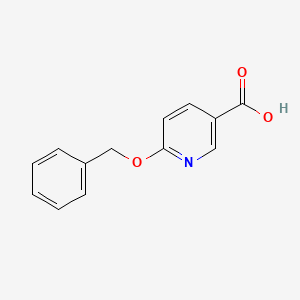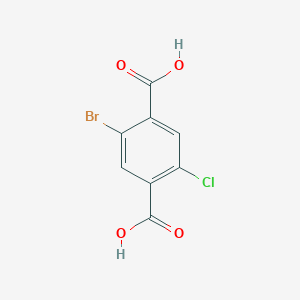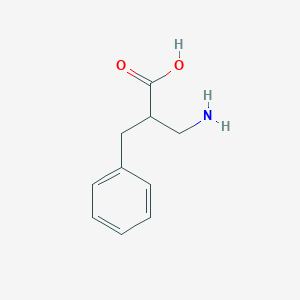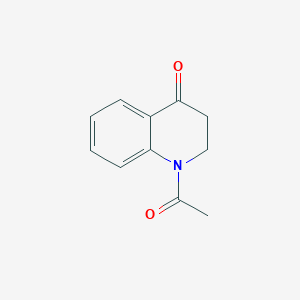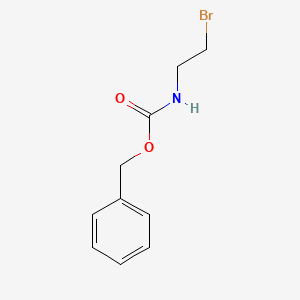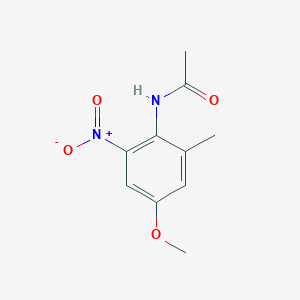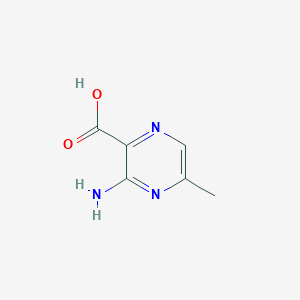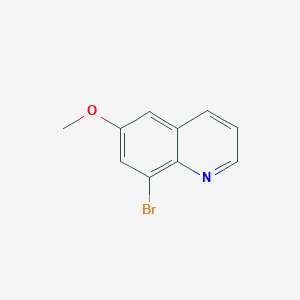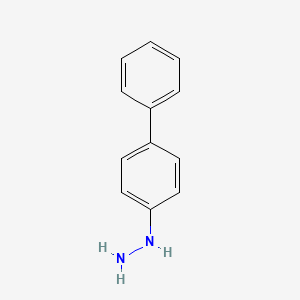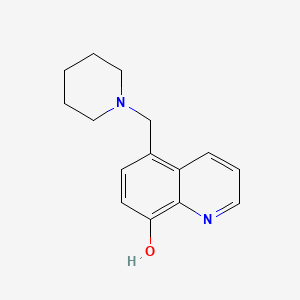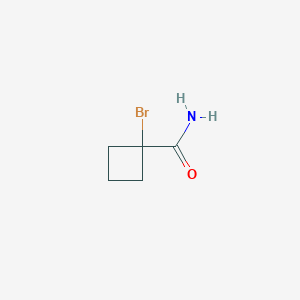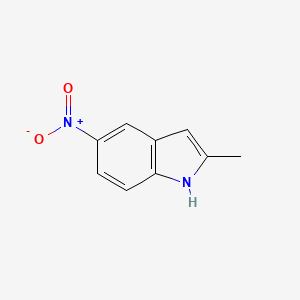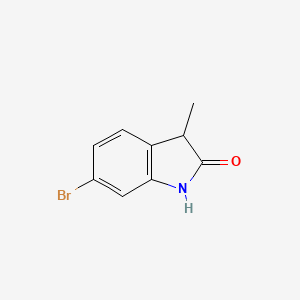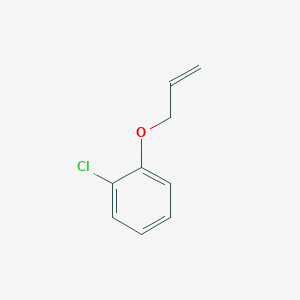
Allyl 2-Chlorophenyl Ether
Übersicht
Beschreibung
Allyl 2-Chlorophenyl Ether, also known by its CAS Number 20788-42-5, is an organic compound with the linear formula C9H9ClO . It has a molecular weight of 168.624 .
Synthesis Analysis
The synthesis of Allyl 2-Chlorophenyl Ether involves a reaction between 2-Chlorophenol and potassium carbonate dissolved in acetonitrile. Allyl bromide is then slowly added to the mixture, which is stirred for two days at 50°C .Molecular Structure Analysis
The molecular structure of Allyl 2-Chlorophenyl Ether consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The compound has a molecular weight of 168.624 .Chemical Reactions Analysis
The Claisen rearrangement is a key reaction involving Allyl 2-Chlorophenyl Ether. This reaction is specific to ally aryl ethers and allyl vinyl ethers. When an allyl aryl ether is heated to 250°C, it undergoes an intramolecular rearrangement to produce an o-allylphenol .Wissenschaftliche Forschungsanwendungen
Application in Medicinal Chemistry
Scientific Field
Medicinal Chemistry
Summary of Application
Allyl 2-Chlorophenyl Ether is utilized in medicinal chemistry for the synthesis of homoallylic amine derivatives, which are significant in pharmaceutical industries. These compounds are often used as intermediates in the development of various drugs due to their potential biological activities.
Methods of Application
The compound is employed in a transition-metal-free allylation strategy with allyl ether electrophiles. This process involves the reaction of allyl ethers with 2-azaallyl anions, which are generated from N-benzyl imines .
Results and Outcomes
The reaction delivers homoallylic amine derivatives with up to 92% yield. These derivatives are valuable due to their high reactivity and potential use in synthesizing bioactive compounds .
Application in Organic Synthesis
Scientific Field
Organic Synthesis
Summary of Application
In organic synthesis, Allyl 2-Chlorophenyl Ether is used in the Claisen rearrangement process, which is a key reaction for forming β-aryl allyl ethers .
Methods of Application
The Claisen rearrangement involves heating allyl aryl ethers to cause an intramolecular rearrangement, producing o-allylphenol through a concerted mechanism .
Results and Outcomes
This rearrangement is crucial for constructing complex organic molecules and is particularly useful due to its specificity and the ability to form stable products under thermal conditions .
Application in Polymer Chemistry
Scientific Field
Polymer Chemistry
Summary of Application
Allyl 2-Chlorophenyl Ether plays a role in the synthesis of allyl-terminated polymers, which are used in biomedical applications such as drug delivery and tissue engineering .
Methods of Application
The compound is incorporated into polymers to introduce allyl functionality, which allows for post-synthesis modifications and the insertion of diverse architectures via chemical reactions .
Results and Outcomes
These polymers exhibit improved properties like molecular flexibility and higher ionic conductivity, making them suitable for applications like solid-state batteries .
Application in Analytical Chemistry
Scientific Field
Analytical Chemistry
Summary of Application
In analytical chemistry, Allyl 2-Chlorophenyl Ether is part of a collection of rare and unique chemicals provided for early discovery research, although specific applications in this field are not well-documented .
Methods of Application
The compound’s role in analytical chemistry is likely related to its use as a standard or reference compound in various analytical methods.
Results and Outcomes
Due to the lack of detailed analytical data, the specific outcomes of its application in this field are not available .
Application in Biochemistry Research
Scientific Field
Biochemistry Research
Summary of Application
Allyl 2-Chlorophenyl Ether is involved in the photo-Claisen rearrangement of allyl phenyl ether in microflow systems, which influences the synthesis of biochemically relevant compounds .
Methods of Application
The compound is used in microflow technology to process meta-substituted phenols through photo-Claisen rearrangement, enabling the synthesis of diverse bioactive molecules .
Results and Outcomes
This method allows for the activation of electronically deactivated molecules and opens the door to a broad synthetic scope in biochemistry research .
Application in Environmental Chemistry
Scientific Field
Environmental Chemistry
Summary of Application
Allyl 2-Chlorophenyl Ether may be used in the synthesis of environmentally benign insecticides that exhibit high activity and low toxicity .
Methods of Application
The compound is designed and synthesized as part of novel anthranilic diamides containing allyl ether, which are then tested for insecticidal activity .
Results and Outcomes
These novel compounds aim to provide high insecticidal activity with minimal environmental impact, although specific data on their effectiveness and safety are not detailed .
Application in Material Science
Scientific Field
Material Science
Summary of Application
Allyl 2-Chlorophenyl Ether is used in the development of materials with enhanced properties, such as flame retardants and polyurethanes. These materials are crucial for various industries, including construction and automotive .
Methods of Application
The compound is incorporated into polymers to improve their thermal stability and mechanical properties. It is also used in the synthesis of hyperbranched aliphatic polyethers and polyurethanes, which are known for their potential antiwear action when added to fuels .
Results and Outcomes
The resulting materials exhibit improved characteristics like increased resistance to heat and reduced flammability, contributing to safer and more durable products .
Application in Green Chemistry
Scientific Field
Green Chemistry
Summary of Application
In the realm of green chemistry, Allyl 2-Chlorophenyl Ether is explored for its potential in creating environmentally friendly chemical processes. This includes its use as a building block for organic synthesis and material elaboration .
Methods of Application
The compound is involved in reactions such as decarboxylation, hydrogenation, and transesterification. These processes are designed to be more sustainable and less harmful to the environment .
Results and Outcomes
The use of Allyl 2-Chlorophenyl Ether in green chemistry aims to reduce the ecological footprint of chemical manufacturing, though specific quantitative data on its impact are not readily available .
Application in Chemical Synthesis
Scientific Field
Chemical Synthesis
Summary of Application
Allyl 2-Chlorophenyl Ether is a versatile reagent in chemical synthesis, used in the allyl–boryl coupling of substituted vinyl cyclic carbonates. This reaction is significant for the synthesis of complex organic molecules .
Methods of Application
The reaction is catalyzed by copper chloride and cesium carbonate, in the presence of an N-heterocyclic carbene ligand. This method allows for the formation of diverse chemical structures .
Results and Outcomes
The allyl–boryl coupling leads to the creation of compounds with potential applications in pharmaceuticals and materials science, although detailed results of these syntheses are not specified .
Application in Biomedical Research
Scientific Field
Biomedical Research
Summary of Application
Allyl 2-Chlorophenyl Ether is instrumental in biomedical research, particularly in the synthesis of allyl-terminated polymers for drug delivery and tissue engineering .
Methods of Application
These polymers are synthesized with free functional groups that allow for post-synthesis modifications, enabling targeted and controlled drug delivery, as well as the development of antimicrobial coatings .
Results and Outcomes
The biomedical applications of these polymers include improved aqueous solubility and stability of drugs, optimal tissue regeneration, and controlled drug release. The specific performance metrics of these applications are highlighted in the literature .
Application in Life Sciences
Scientific Field
Life Sciences
Summary of Application
In life sciences, Allyl 2-Chlorophenyl Ether is used in the study of cell biology and biochemistry, particularly in the development of new biomaterials with tunable properties .
Methods of Application
The compound’s functionality allows for the insertion of a broad diversity of architectures and functionalities into biomaterials through various chemical reactions .
Results and Outcomes
These biomaterials are designed to interact with biological systems in a controlled manner, enhancing the efficacy of biomedical devices and drug delivery systems .
Application in Analytical Method Development
Summary of Application
Allyl 2-Chlorophenyl Ether serves as a reference compound in the development of new analytical methods, aiding in the identification and quantification of chemical substances .
Methods of Application
It is used as a standard in chromatographic and spectroscopic techniques to ensure the accuracy and precision of analytical measurements .
Results and Outcomes
The use of this compound in analytical method development contributes to the advancement of analytical techniques, although specific data regarding its efficacy as a standard are not detailed .
Safety And Hazards
According to the safety data sheet provided by Sigma-Aldrich, Allyl 2-Chlorophenyl Ether is a combustible liquid. It is advised to keep the substance away from heat, sparks, open flames, and hot surfaces. Protective clothing, gloves, and eye/face protection should be worn when handling the substance .
Eigenschaften
IUPAC Name |
1-chloro-2-prop-2-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQZRGSSVFDPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303492 | |
| Record name | allyl o-chlorophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 2-Chlorophenyl Ether | |
CAS RN |
20788-42-5 | |
| Record name | 20788-42-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | allyl o-chlorophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALLYL 2-CHLOROPHENYL ETHER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl N-[(diethylcarbamoyl)methyl]carbamate](/img/structure/B1267082.png)
